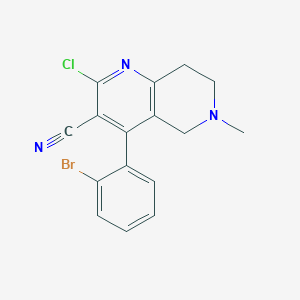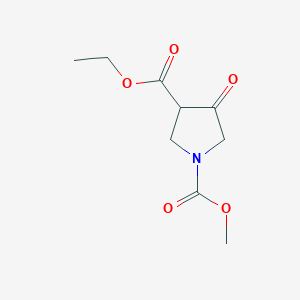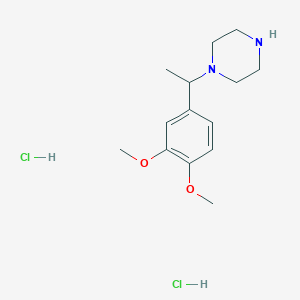![molecular formula C15H15N3O4 B13026267 Methylbis[(4-nitrophenyl)methyl]amine](/img/structure/B13026267.png)
Methylbis[(4-nitrophenyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylbis[(4-nitrophenyl)methyl]amine is an organic compound that features a central nitrogen atom bonded to two methyl groups and two 4-nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylbis[(4-nitrophenyl)methyl]amine can be synthesized through a multi-step process involving the reaction of 4-nitrobenzyl chloride with methylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards. Techniques such as recrystallization and distillation are commonly employed to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Methylbis[(4-nitrophenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitrobenzaldehyde derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Nitrobenzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methylbis[(4-nitrophenyl)methyl]amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methylbis[(4-nitrophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. These modifications can result in changes in cellular signaling pathways and biological activities .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-4-nitroaniline: Similar structure but with different substitution patterns.
4-Nitrobenzylamine: Contains a single nitrobenzyl group instead of two.
4-Nitroaniline: Lacks the methyl groups and has a simpler structure.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C15H15N3O4 |
|---|---|
Peso molecular |
301.30 g/mol |
Nombre IUPAC |
N-methyl-1-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]methanamine |
InChI |
InChI=1S/C15H15N3O4/c1-16(10-12-2-6-14(7-3-12)17(19)20)11-13-4-8-15(9-5-13)18(21)22/h2-9H,10-11H2,1H3 |
Clave InChI |
MDOGSZWPMOUNOS-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


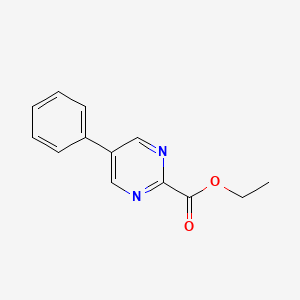
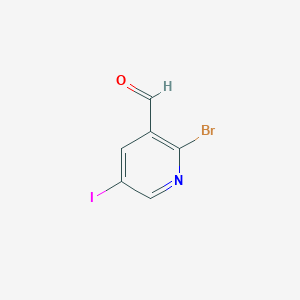

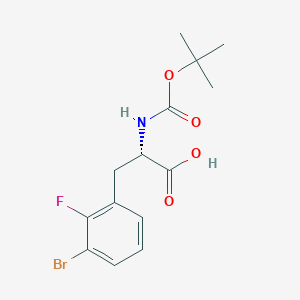



![1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13026238.png)

